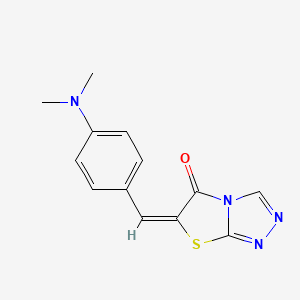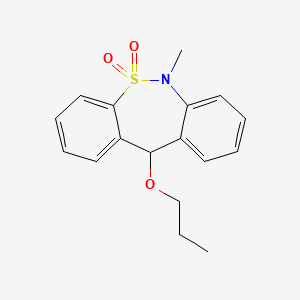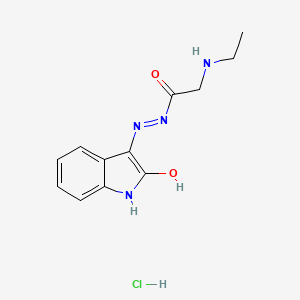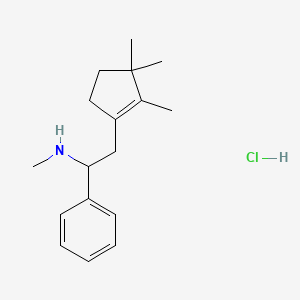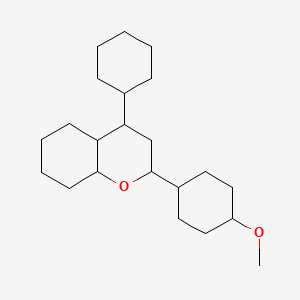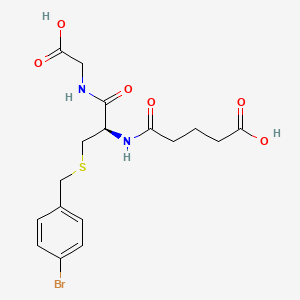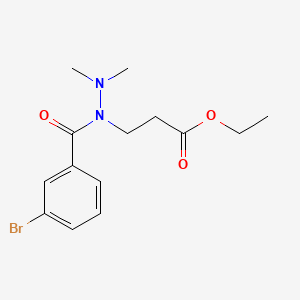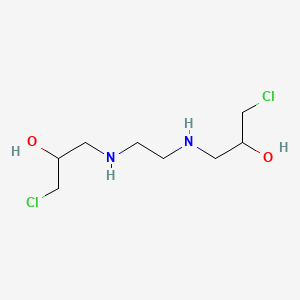
1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane est un composé chimique ayant des applications significatives dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend deux groupes gamma-chloro-beta-hydroxypropylamino attachés à un squelette éthane. Cette structure confère des propriétés chimiques spécifiques qui le rendent précieux pour diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane implique généralement la réaction de l'éthylènediamine avec l'épichlorhydrine dans des conditions contrôlées. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite réagi davantage pour donner le produit final. Les conditions de réaction, telles que la température, le pH et le solvant, jouent un rôle crucial dans la détermination du rendement et de la pureté du composé.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane implique des réacteurs à grande échelle et un contrôle précis des paramètres de réaction. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour garantir que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner différents dérivés d'amines.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme l'hydroxyde de sodium ou l'ammoniac peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des liaisons covalentes avec des sites nucléophiles dans les biomolécules, entraînant des changements dans leur structure et leur fonction. Cette interaction peut affecter diverses voies biochimiques et processus cellulaires, ce qui en fait un outil précieux pour étudier les mécanismes moléculaires dans les systèmes biologiques.
Mécanisme D'action
The mechanism of action of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Bis(chlorodimethylsilyl)éthane : Ce composé présente des caractéristiques structurelles similaires mais des propriétés chimiques différentes en raison de la présence d'atomes de silicium.
1,2-Bis(2,6-dimethylphenylphosphino)éthane : Un autre composé similaire avec des groupes phosphine au lieu de groupes amino.
Unicité
Le 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)éthane est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité chimique et une activité biologique distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
85111-28-0 |
|---|---|
Formule moléculaire |
C8H18Cl2N2O2 |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H18Cl2N2O2/c9-3-7(13)5-11-1-2-12-6-8(14)4-10/h7-8,11-14H,1-6H2 |
Clé InChI |
CZJWCCGENCEFPM-UHFFFAOYSA-N |
SMILES canonique |
C(CNCC(CCl)O)NCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


